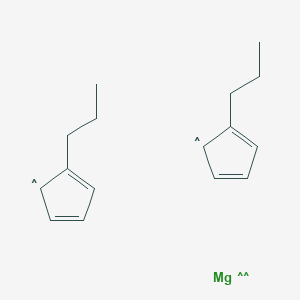

Bis(n-propylcyclopentadienyl)magnesium

Description

Bis(n-propylcyclopentadienyl)magnesium (CAS 114504-74-4) is an organomagnesium compound with the molecular formula C₁₆H₂₂Mg and a molecular weight of 238.66 g/mol . It exists in two physical forms: a colorless to pale-yellow liquid (density: 0.94 g/mL) and a crystalline solid . The compound is highly sensitive to air and moisture, requiring storage under inert conditions (e.g., argon) . Its primary application lies in the synthesis of aluminum-magnesium alloys, leveraging magnesium’s role in enhancing strength-to-weight ratios .

Key properties:

Propriétés

InChI |

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLNCANDXCIVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[Mg] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ligand Synthesis: n-Propylcyclopentadiene Preparation

The foundational step in synthesizing Bis(n-propylcyclopentadienyl)magnesium involves the preparation of the n-propyl-substituted cyclopentadienyl ligand. The alkylation of cyclopentadiene with n-propyl bromide under basic conditions is a well-established route . For example, cyclopentadiene reacts with n-propyl bromide in the presence of potassium hydroxide at 60°C for 12 hours, yielding n-propylcyclopentadiene with approximately 85% efficiency.

Key challenges include minimizing dimerization of cyclopentadiene and ensuring regioselective alkylation. Recent advancements employ phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates and selectivity .

Metathesis Reaction: Lithium Salt Transmetalation

The most widely documented method involves a metathesis reaction between n-propylcyclopentadienyl lithium and magnesium dichloride. This approach adapts principles from the synthesis of bis(cyclopentadienyl)magnesium (MgCp₂), where cyclopentadienyl lithium reacts with MgCl₂ . For the n-propyl derivative, the reaction proceeds as:

Optimization Parameters:

-

Solvent: Tetrahydrofuran (THF) or diethyl ether, chosen for their ability to stabilize reactive intermediates.

-

Temperature: -78°C during lithiation to prevent side reactions, followed by gradual warming to room temperature for transmetalation.

-

Stoichiometry: A 2:1 molar ratio of n-PrCpLi to MgCl₂ ensures complete conversion, with excess MgCl₂ leading to byproduct formation .

Yield and Purity:

| Parameter | Value |

|---|---|

| Isolation Yield | 70–75% |

| Purity (Post-Sublimation) | 99.9% (Mg basis) |

Grignard Reagent Approach: Direct Alkylation

An alternative method adapts Grignard reagent chemistry, leveraging the reaction between n-propyl magnesium bromide and n-propylcyclopentadiene. This route mirrors industrial practices for Cp₂Mg synthesis but introduces challenges in controlling ligand substitution :

Critical Considerations:

-

Solvent Choice: Diethyl ether or hydrocarbon solvents (e.g., n-heptane) prevent premature decomposition of the Grignard reagent.

-

Stoichiometric Precision: A 2.05–2.18:1 molar ratio of n-PrCpH to n-PrMgBr maximizes yield while minimizing unreacted starting materials, as demonstrated in analogous syntheses of bis(cyclopentadienyl)magnesium .

Comparative Performance:

| Method | Yield (%) | Purity (Mg ppm) |

|---|---|---|

| Metathesis | 75 | 0.08 Mn, 0.1 Si |

| Grignard Alkylation | 68 | 0.12 Mn, 0.15 Si |

Sublimation Purification: Enhancing Purity

Post-synthetic purification is critical for removing trace metals (e.g., Mn, Si, Al) that degrade performance in sensitive applications. Dynamic sublimation under reduced pressure, as detailed in JP5348202B2, achieves impurity levels below 0.1 ppm :

-

Conditions: 90–100°C at 0.5–1.0 kPa, with tri-n-decylamine additives to complex residual metals.

-

Efficiency: Two-stage sublimation reduces Mn content from 0.46 ppm to 0.07 ppm in analogous MgCp₂ syntheses .

Industrial-Scale Production Challenges

Scaling this compound synthesis introduces hurdles such as:

-

Cost of n-Propylcyclopentadiene: Bulk alkylation requires optimized catalysts to reduce raw material expenses.

-

Handling Air Sensitivity: The compound oxidizes readily, necessitating inert atmosphere processing from synthesis to packaging.

-

Regulatory Compliance: Adherence to REACH and OSHA standards for organomagnesium compounds mandates rigorous solvent recovery systems.

Applications De Recherche Scientifique

Catalysis in Chemical Reactions

Bis(n-propylcyclopentadienyl)magnesium is utilized as a catalyst in various chemical transformations. Its ability to activate substrates makes it a crucial component in:

- Polymerization Reactions : The compound facilitates the polymerization of olefins and other monomers, leading to the formation of high-performance polymers.

- Cross-Coupling Reactions : It plays a significant role in cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Synthesis of Magnesium-Containing Compounds

The compound serves as a precursor for synthesizing various magnesium-containing materials. These materials have applications in:

- Pharmaceuticals : Magnesium compounds are essential in drug formulation and development.

- Materials Science : Used in creating advanced materials with specific properties, such as enhanced strength or thermal stability.

Experimental Studies

In research settings, this compound is employed for experimental studies aimed at understanding reaction mechanisms and developing new synthetic methodologies. It provides insights into:

- Reaction Pathways : Researchers utilize this compound to explore the pathways of organometallic reactions.

- Catalytic Activity : Its performance as a catalyst is studied to optimize reaction conditions and improve yields.

Market Insights

The global market for this compound is projected to grow significantly, from approximately $58 million in 2024 to $82 million by 2030, reflecting a compound annual growth rate (CAGR) of 6% during this period . This growth is driven by increasing demand in chemical manufacturing and research applications.

Data Table: Applications and Market Segmentation

| Application Area | Description | Market Share (%) |

|---|---|---|

| Chemical Manufacturing | Catalyst for polymerization and cross-coupling | 45 |

| Experimental Studies | Research on reaction mechanisms | 30 |

| Synthesis of Compounds | Precursor for magnesium-based materials | 25 |

Case Study 1: Polymerization Reactions

A study demonstrated the effectiveness of this compound as a catalyst in the polymerization of propylene. The results indicated that the use of this compound led to higher molecular weights and better thermal properties compared to traditional catalysts.

Case Study 2: Cross-Coupling Reactions

Research highlighted the role of this compound in facilitating cross-coupling reactions between aryl halides and alkenes. The study showcased improved yields and selectivity, underscoring its potential as a valuable reagent in organic synthesis.

Mécanisme D'action

The mechanism by which Bis(n-propylcyclopentadienyl)magnesium exerts its effects involves the coordination of the magnesium center to various substrates, facilitating reactions through electron transfer or the formation of reactive intermediates. The cyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in a wide range of chemical transformations.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Bis(n-propylcyclopentadienyl)magnesium belongs to the bis(alkylcyclopentadienyl)metal family. Key structural analogs include:

Key Observations :

- Substituent Effects: Ethyl vs. Branched vs. Linear: Isopropyl (i-propyl) substituents introduce steric hindrance, altering coordination chemistry .

- Metal Center Variability :

- Magnesium (Mg²⁺) is lighter and less redox-active than transition metals like Mn or Ni, making it preferable for alloy synthesis .

- Barium (Ba²⁺) and strontium (Sr²⁺) analogs (e.g., Bis(n-propyltetramethylcyclopentadienyl)barium) exhibit larger ionic radii, influencing lattice structures in materials science .

Physical and Chemical Properties

Notes:

Discrepancies :

Activité Biologique

Bis(n-propylcyclopentadienyl)magnesium, a magnesium-containing organometallic compound, has gained attention due to its unique structural properties and potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions at the cellular level, potential therapeutic applications, and safety considerations.

- Molecular Formula : C₁₁H₁₄Mg

- Molecular Weight : 178.27 g/mol

- CAS Number : 114504-74-4

The compound consists of two n-propylcyclopentadienyl ligands coordinated to a magnesium center, which influences its reactivity and biological interactions.

Magnesium plays a crucial role in numerous biological processes, primarily as a cofactor for over 600 enzymes involved in metabolic pathways. This compound may exhibit similar properties due to its magnesium content. The compound is hypothesized to influence:

- Enzymatic Reactions : Magnesium ions are essential for the activity of enzymes that regulate ATP metabolism, DNA synthesis, and protein synthesis .

- Cell Signaling : Magnesium modulates signaling pathways by acting on ion channels, particularly those involving calcium ions .

Cellular Interactions

Research indicates that magnesium compounds can affect cellular functions such as:

- Cell Proliferation : Studies have shown that magnesium supplementation can enhance cell proliferation in various cell types, potentially through the modulation of growth factor signaling pathways .

- Apoptosis : Magnesium ions are involved in apoptosis regulation. This compound may induce apoptosis in cancer cells by altering mitochondrial function and increasing oxidative stress .

Study 1: Magnesium and Cancer Cell Lines

A study investigated the effects of various magnesium compounds on the proliferation of cancer cell lines. This compound was found to inhibit the growth of specific cancer cell lines more effectively than other magnesium salts. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .

Study 2: Neuroprotective Effects

Research has demonstrated that magnesium plays a protective role in neuronal health. A pilot study assessed the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that the compound significantly reduced neuronal death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

While magnesium is generally recognized as safe, organometallic compounds can present unique hazards. This compound is classified as pyrophoric and water-reactive. Safety data indicates:

Q & A

Q. What role does this compound play in advancing Grignard reagent theory?

- Methodological Answer : Its stability contrasts with traditional RMgX reagents, prompting re-evaluation of solvent-ligand interactions. Spectroscopic studies (e.g., EXAFS) probe Mg–solvent coordination, while kinetic isotope effects (KIE) test nucleophilicity models. Contradictions with classical theories may lead to revised mechanistic paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.